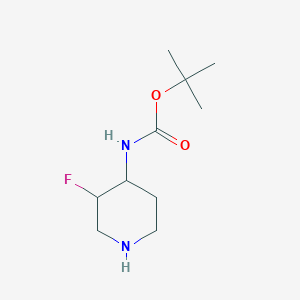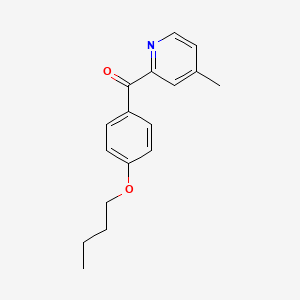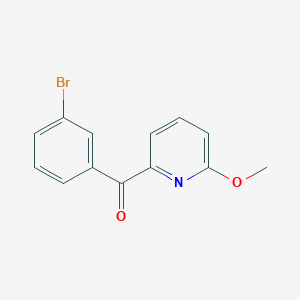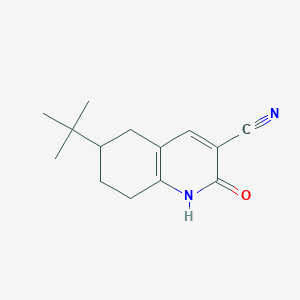
6-Tert-butyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile
Overview
Description
6-Tert-butyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile (6-TBQC) is an organic compound composed of a quinoline ring system with a tert-butyl substituent. It is a colorless solid that is used in organic synthesis and as a starting material for the synthesis of pharmaceuticals and other compounds. 6-TBQC is a versatile molecule with a variety of potential applications in the lab and in industry.
Scientific Research Applications
Environmental Science and Analytical Chemistry
Pollution Monitoring and Remediation : Compounds similar to 6-Tert-butyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile have been studied for their role in pollution monitoring and environmental remediation. Synthetic phenolic antioxidants, which share structural similarities, have been extensively investigated for their occurrence in environmental matrices and potential toxicity. These studies emphasize the need for monitoring such compounds in the environment and exploring their fate and transport mechanisms (Runzeng Liu & S. Mabury, 2020).
Antioxidant Activity Analysis : Analytical methods used in determining the antioxidant activity of compounds, including those structurally related to 6-Tert-butyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, play a critical role in understanding their potential benefits in food engineering, medicine, and pharmacy. Techniques such as Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) are crucial for assessing the antioxidant capacity of complex samples, indicating the compound's role in oxidative stress mitigation (I. Munteanu & C. Apetrei, 2021).
Bioorganic Chemistry and Drug Discovery
Medicinal Chemistry Insights : The 8-hydroxyquinoline scaffold, closely related to the query compound, has attracted significant attention for its biological activities, including anti-cancer, anti-HIV, and neuroprotective effects. Research in this domain focuses on synthetic modifications to develop potent drugs for treating life-threatening diseases, highlighting the potential of structurally similar compounds in medicinal chemistry (Rohini Gupta, Vijay Luxami, & Kamaldeep Paul, 2021).
Applications in Therapeutics : The therapeutic applications of isoquinoline derivatives, which include compounds like 6-Tert-butyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile, span across cancer treatment, malaria therapy, central nervous system disorders, and more. These compounds' versatility in drug discovery is underscored by their incorporation into various pharmacological agents, demonstrating their broad potential in modern therapeutics (K. Danao et al., 2021).
properties
IUPAC Name |
6-tert-butyl-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-14(2,3)11-4-5-12-9(7-11)6-10(8-15)13(17)16-12/h6,11H,4-5,7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNBVTUUAQZOGDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C=C(C(=O)N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Tert-butyl-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



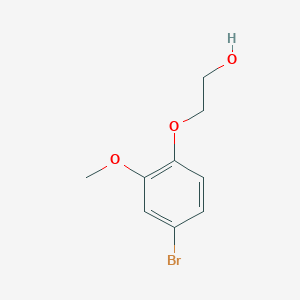
![6-(bromomethyl)-4-(3-methoxypropyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1532221.png)
![2,2,2-trifluoroethyl N-[4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B1532222.png)
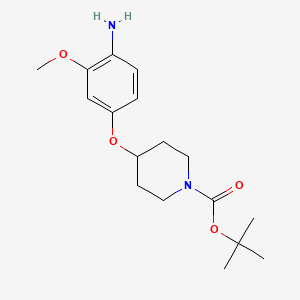
![4,6-dimethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B1532225.png)
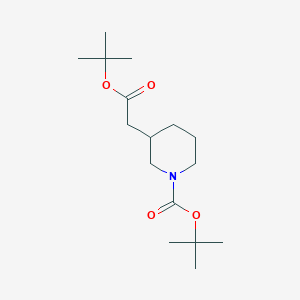
![3-[(2-Bromoacetyl)amino]-N-(3-chloro-4-fluorophenyl)benzamide](/img/structure/B1532227.png)
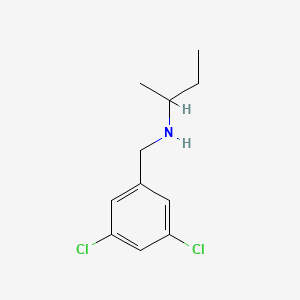

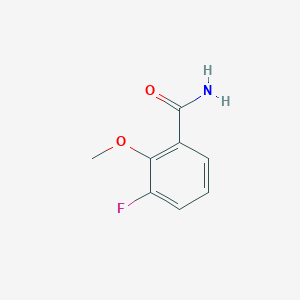
![3-({1,3-diethyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B1532236.png)
